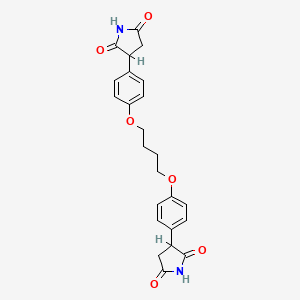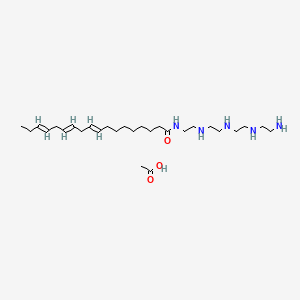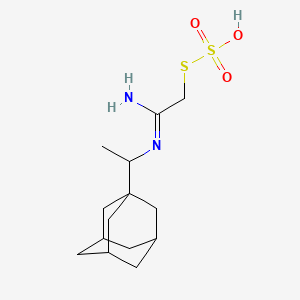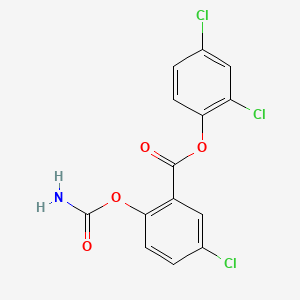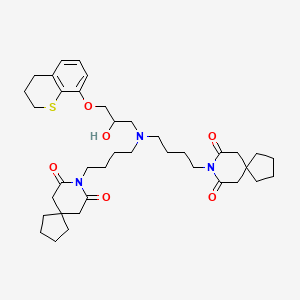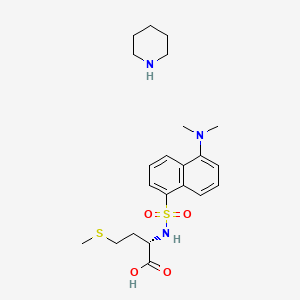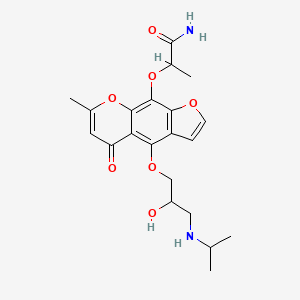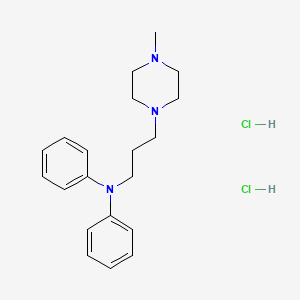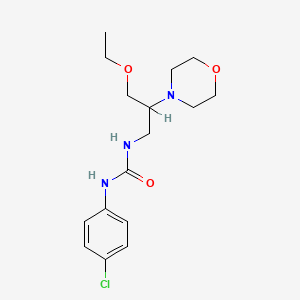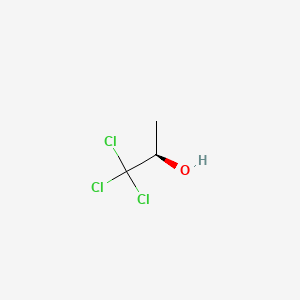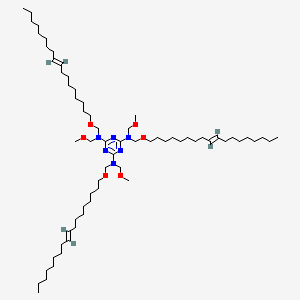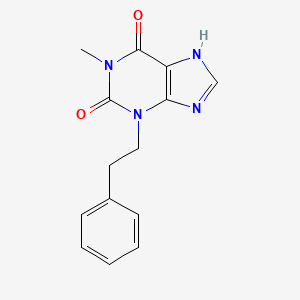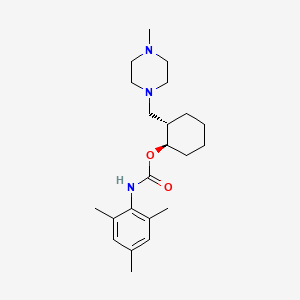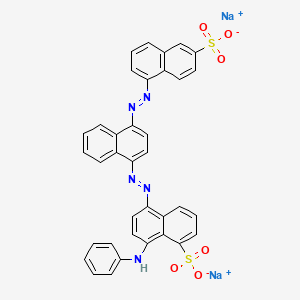
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 6-sulphonato-1-naphthylamine, followed by coupling with 1-naphthylamine to form an azo compound. This intermediate product undergoes further diazotization and coupling with phenylamine to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reagent concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various amines and substituted derivatives, which can have different applications based on their chemical properties.
Scientific Research Applications
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong interactions with other molecules. The azo groups in the compound can participate in electron transfer reactions, while the sulphonate groups enhance its solubility in water, facilitating its use in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.
Comparison with Similar Compounds
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes like Disodium 4-amino-3-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate and Disodium 6-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)-1-naphthalenesulphonate. These compounds share similar azo and sulphonate groups but differ in their specific arrangements and substituents, leading to variations in their chemical and physical properties.
Properties
CAS No. |
93783-12-1 |
|---|---|
Molecular Formula |
C36H23N5Na2O6S2 |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
disodium;8-anilino-5-[[4-[(6-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.2Na/c42-48(43,44)25-16-17-26-23(22-25)8-6-14-30(26)38-39-31-18-19-32(28-12-5-4-11-27(28)31)40-41-33-20-21-34(37-24-9-2-1-3-10-24)36-29(33)13-7-15-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
HCGXUDSLCQMJSF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC(=C7)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


